

Crystal Structure of 5-Bromosalicylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromosalicylic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of **5-Bromosalicylic acid**, a compound of interest in pharmaceutical research due to its anti-inflammatory and potential anticancer activities. This document details the crystallographic data, experimental methodologies for its synthesis and structural determination, and explores its potential interactions with key biological signaling pathways.

Core Crystallographic Data

The crystal structure of **5-Bromosalicylic acid** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/c$. Key crystallographic data are summarized in the tables below. The structure was determined at a temperature of 293(2) K.^[1] The asymmetric unit contains two independent molecules of **5-Bromosalicylic acid**, which are linked by hydrogen bonds to form a three-dimensional network.^[1]

Table 1: Crystal Data and Structure Refinement for **5-Bromosalicylic Acid**

Parameter	Value
CCDC No.	248775
Empirical formula	C ₇ H ₅ BrO ₃
Formula weight	217.02
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = 13.345(3) Å, α = 90° b = 10.519(2) Å, β = 94.63(3)° c = 11.269(2) Å, γ = 90°
Volume	1576.4(6) Å ³
Z	8
Calculated density	1.828 Mg/m ³
Absorption coefficient	5.289 mm ⁻¹
F(000)	848
Crystal size	0.20 x 0.15 x 0.10 mm
Theta range for data collection	2.22 to 25.03°
Index ranges	-15 ≤ h ≤ 15, -12 ≤ k ≤ 12, -13 ≤ l ≤ 13
Reflections collected	8936
Independent reflections	2769 [R(int) = 0.0493]
Completeness to theta = 25.03°	99.8 %
Absorption correction	Empirical
Max. and min. transmission	0.593 and 0.354
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	2769 / 0 / 201

Goodness-of-fit on F^2	1.031
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.0480$, $wR_2 = 0.1111$
R indices (all data)	$R_1 = 0.0772$, $wR_2 = 0.1243$
Largest diff. peak and hole	0.540 and -0.525 e. \AA^{-3}

Table 2: Selected Bond Lengths (\AA) for **5-Bromosalicylic Acid**

Bond	Length (\AA)	Bond	Length (\AA)
Br(1)-C(5)	1.901(4)	C(8)-C(9)	1.385(7)
O(1)-C(7)	1.300(5)	C(8)-C(13)	1.389(6)
O(2)-C(7)	1.226(5)	C(9)-C(10)	1.378(7)
O(3)-C(2)	1.353(5)	C(10)-C(11)	1.374(7)
C(1)-C(6)	1.383(6)	C(11)-C(12)	1.384(6)
C(1)-C(2)	1.397(6)	C(11)-Br(2)	1.899(5)
C(2)-C(3)	1.381(6)	C(12)-C(13)	1.389(6)
C(3)-C(4)	1.379(6)	C(13)-O(6)	1.353(5)
C(4)-C(5)	1.381(6)	C(14)-O(4)	1.306(5)
C(5)-C(6)	1.383(6)	C(14)-O(5)	1.217(5)
C(6)-C(7)	1.481(6)		

Table 3: Selected Bond Angles ($^\circ$) for **5-Bromosalicylic Acid**

Atoms	Angle (°)	Atoms	Angle (°)
C(6)-C(1)-C(2)	120.3(4)	C(10)-C(11)-C(12)	121.7(4)
O(3)-C(2)-C(3)	118.0(4)	C(10)-C(11)-Br(2)	119.0(4)
O(3)-C(2)-C(1)	122.1(4)	C(12)-C(11)-Br(2)	119.3(4)
C(3)-C(2)-C(1)	119.9(4)	C(11)-C(12)-C(13)	119.2(4)
C(4)-C(3)-C(2)	120.3(4)	O(6)-C(13)-C(8)	121.9(4)
C(3)-C(4)-C(5)	119.7(4)	O(6)-C(13)-C(12)	118.1(4)
C(4)-C(5)-C(6)	121.4(4)	C(8)-C(13)-C(12)	120.0(4)
C(4)-C(5)-Br(1)	119.1(3)	O(5)-C(14)-O(4)	123.3(4)
C(6)-C(5)-Br(1)	119.5(3)	O(5)-C(14)-C(8)	122.0(4)
C(1)-C(6)-C(5)	118.3(4)	O(4)-C(14)-C(8)	114.7(4)
C(1)-C(6)-C(7)	122.3(4)		
C(5)-C(6)-C(7)	119.4(4)		
O(2)-C(7)-O(1)	123.1(4)		
O(2)-C(7)-C(6)	121.9(4)		
O(1)-C(7)-C(6)	115.0(4)		
C(9)-C(8)-C(13)	119.5(4)		
C(9)-C(8)-C(14)	122.3(4)		
C(13)-C(8)-C(14)	118.2(4)		
C(10)-C(9)-C(8)	120.4(5)		
C(11)-C(10)-C(9)	119.1(5)		

Experimental Protocols

Synthesis of 5-Bromosalicylic Acid

A common method for the synthesis of **5-Bromosalicylic acid** involves the bromination of salicylic acid. A general procedure is as follows:

- A solution of salicylic acid in a suitable solvent (e.g., glacial acetic acid or dibromoethane) is prepared in a reaction vessel.
- Elemental bromine is slowly added to the solution while stirring. The reaction is typically carried out at room temperature.
- After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.
- The reaction mixture is then cooled, often in an ice bath, to induce crystallization of the product.
- The precipitated **5-Bromosalicylic acid** is collected by filtration, washed with a solvent such as dibromoethane and then water to remove impurities, and subsequently dried.

Single-Crystal X-ray Diffraction

The crystal structure of **5-Bromosalicylic acid** was determined using single-crystal X-ray diffraction. The experimental protocol is outlined below:

- **Crystal Growth:** Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of **5-Bromosalicylic acid** in an appropriate solvent system.
- **Data Collection:** A suitable crystal was mounted on a diffractometer. The diffraction data were collected at 293(2) K using graphite-monochromated Mo K α radiation ($\lambda = 0.71073$ Å).
- **Structure Solution and Refinement:** The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

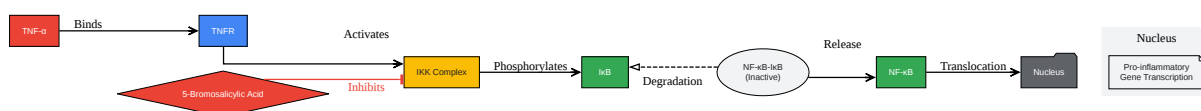
Potential Biological Signaling Pathways

Salicylic acid and its derivatives are known to possess significant biological activities, including anti-inflammatory and anticancer effects. These activities are often attributed to their ability to modulate key cellular signaling pathways. While direct studies on **5-Bromosalicylic acid** are

limited, the known effects of related salicylates suggest potential involvement in the NF- κ B and STAT3 signaling pathways.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Salicylates have been shown to inhibit the activation of NF- κ B.[2] [3] The proposed mechanism involves the inhibition of the I κ B kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF- κ B (I κ B). By preventing I κ B degradation, salicylates block the translocation of NF- κ B to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.



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Caption: Proposed inhibition of the NF- κ B signaling pathway by **5-Bromosalicylic Acid**.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is implicated in various cancers. Salicylate-based compounds have been developed as inhibitors of STAT3 dimerization, a crucial step for its activation and nuclear translocation.[4] By preventing STAT3 dimerization, these compounds can suppress the expression of STAT3 target genes involved in tumorigenesis.



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Caption: Proposed inhibition of the STAT3 signaling pathway by **5-Bromosalicylic Acid**.

Conclusion

This technical guide provides a detailed analysis of the crystal structure of **5-Bromosalicylic acid**, offering valuable quantitative data and experimental protocols for researchers in the fields of crystallography, medicinal chemistry, and drug development. The potential for this compound to modulate key signaling pathways such as NF- κ B and STAT3 highlights its promise as a scaffold for the design of novel therapeutic agents. Further investigation into the precise molecular interactions and biological activities of **5-Bromosalicylic acid** is warranted to fully elucidate its therapeutic potential.

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